Kamolone

Descripción general

Descripción

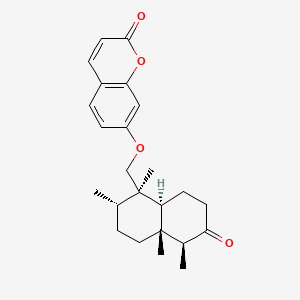

Kamolone is a naturally occurring coumarin derivative isolated from the plant Ferula penninervis. It is characterized by its unique structure, which includes umbelliferone ethers of 3-oxo-1,2,5,9-tetramethyldecal-5-ylmethanol and 3-hydroxy-1,2,5,9-tetramethyldecal-5-ylmethanol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Kamolone can be synthesized through the etherification of umbelliferone with 3-oxo-1,2,5,9-tetramethyldecal-5-ylmethanol or 3-hydroxy-1,2,5,9-tetramethyldecal-5-ylmethanol . The reaction typically involves the use of anhydrous sodium sulfate as a drying agent and picrate as a catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Ferula penninervis using organic solvents followed by purification through chromatographic techniques . The process is optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Kamolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction of this compound leads to the formation of alcohol derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under acidic or basic conditions.

Major Products:

Oxidation: Formation of ketones and aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted coumarin derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Kamolone has a wide range of applications in scientific research:

Chemistry

- Precursor for Synthesis : this compound serves as a precursor in the synthesis of complex organic molecules, facilitating the development of new compounds with potential pharmacological activities.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Studies have shown that this compound can inhibit cell growth in various cancer cell lines, including colon and kidney cancer cells. For example, significant cytotoxic activity was observed in extracts containing this compound against COLO205 and HCT116 colon cancer cell lines .

Medicine

- Therapeutic Potential : this compound is being investigated for its therapeutic effects in treating diseases such as cancer and infections. Its mechanism involves the inhibition of specific enzymes and interference with cellular processes, leading to observed biological effects.

Industry

- Fragrance and Flavoring : Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents in the food industry.

Case Studies

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The dichloromethane extract containing this compound showed significant inhibition of cell growth in COLO205 and HCT116 cell lines. This suggests that compounds derived from Ferula penninervis may be promising candidates for developing anticancer therapies .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results indicated that it possessed significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of Kamolone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparación Con Compuestos Similares

Kamolone is unique among coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:

Actividad Biológica

Kamolone, a compound related to triamcinolone, has garnered attention for its biological activities, particularly in the context of anti-inflammatory and cytotoxic effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is a synthetic glucocorticoid that exhibits potent anti-inflammatory properties. Its primary application has been in the treatment of various conditions, including aggressive fibromatosis and other inflammatory disorders. The compound is administered through intralesional injections, allowing for localized treatment with reduced systemic effects.

The biological activity of this compound primarily revolves around its ability to modulate immune responses and inflammation. It binds to glucocorticoid receptors, leading to the transcriptional regulation of genes involved in inflammatory processes. This action results in:

- Inhibition of pro-inflammatory cytokines : this compound reduces the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

- Promotion of apoptosis in certain cell types : Research indicates that this compound can induce apoptosis in specific cancer cell lines, contributing to its potential as an anticancer agent.

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy and safety of this compound in treating aggressive fibromatosis (AF) and other conditions:

-

Intralesional Steroid Injection for Aggressive Fibromatosis :

- A study involving eight patients treated with intralesional this compound showed stabilization of tumors in 83.3% of cases. Pain and functional ability scores significantly improved during the study period, with no major complications reported .

- The study monitored triamcinolone levels post-injection, revealing significant increases within 24 hours, which correlated with clinical outcomes .

- Histological Effects on Knee Osteoarthritis :

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Research Findings

Recent research has highlighted the potential for this compound to be used beyond its traditional applications:

- Anticancer Properties : Studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in oncology .

- Safety Profile : The safety profile of intralesional this compound appears favorable, with minimal adverse effects reported during clinical trials .

Propiedades

IUPAC Name |

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQJMLQRFWZOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974439 | |

| Record name | 6-O-Hexadecanoylhex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellowish-white powder with a citrus-like odour, Solid | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

546.00 to 547.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Details | The Good Scents Company Information System | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

137-66-6, 58939-89-2 | |

| Record name | ASCORBYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-O-Hexadecanoylhex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Between 107 °C and 117 °C, 107 - 117 °C | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.